sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate
Description
This sodium salt compound features a complex polycyclic indolium core functionalized with sulfonate groups, a conjugated dienylidene bridge, and an iodoacetyl moiety. The sulfonate groups enhance aqueous solubility, critical for biological applications, while the iodoacetyl group enables selective conjugation with thiol-containing biomolecules (e.g., proteins or peptides) .
Properties
Molecular Formula |
C32H38IN3NaO7S2+ |
|---|---|
Molecular Weight |
790.7 g/mol |
IUPAC Name |
sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C32H38IN3O7S2.Na/c1-31(2)24-18-22(21-34-30(37)20-33)12-14-26(24)35(5)28(31)10-7-6-8-11-29-32(3,4)25-19-23(45(41,42)43)13-15-27(25)36(29)16-9-17-44(38,39)40;/h6-8,10-15,18-19H,9,16-17,20-21H2,1-5H3,(H2-,34,37,38,39,40,41,42,43);/q;+1 |
InChI Key |
IXYAKJYAXVSFQS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)C)C.[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)C)C.[Na+] |
Origin of Product |
United States |
Biological Activity
The compound sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate, often referred to as NIR-664-iodoacetamide, is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and biochemistry.
Chemical Structure and Properties
NIR-664-iodoacetamide has a molecular formula of C37H42IN3O4S and a molecular weight of approximately 674.7 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological interactions.
Key Functional Groups
- Iodoacetamide : Imparts reactivity towards thiol groups in proteins.
- Indole moieties : Contribute to its fluorescent properties.
- Sulfonate group : Enhances water solubility.
NIR-664 exhibits several biological activities primarily due to its ability to interact with cellular components:
- Protein Labeling : The iodoacetamide group allows for covalent attachment to thiol-containing amino acids (cysteines) in proteins, making it a useful tool for labeling and tracking protein dynamics in live cells.
- Fluorescence Properties : The compound's indole structure provides fluorescence, enabling its use in imaging applications to study protein conformational changes and interactions under physiological conditions .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that NIR-664 may inhibit specific enzymes by modifying their active sites through covalent bonding with cysteine residues .
Study 1: Protein Interaction Studies
A study published in the Journal of the American Chemical Society demonstrated the utility of NIR-664 in tracking protein conformational changes. The researchers used the dye to label proteins in living cells and observed real-time changes in fluorescence intensity correlating with protein folding and unfolding events under stress conditions .
Study 2: Therapeutic Applications
Research has indicated potential therapeutic applications of NIR-664 in targeting cancer cells. By selectively labeling proteins overexpressed in cancerous tissues, the compound may aid in the development of targeted drug delivery systems or serve as a diagnostic tool for cancer detection .
Comparative Biological Activity Table
| Activity Type | NIR-664 | Other Compounds |
|---|---|---|
| Protein Labeling | Yes | Limited |
| Fluorescence | High | Variable |
| Enzyme Inhibition Potential | Moderate | High (e.g., Taxol) |
| Water Solubility | High | Variable |
Safety and Toxicology
While NIR-664 has shown promise in various applications, its safety profile must be considered. The iodoacetamide group can be reactive; thus, appropriate handling procedures are necessary to minimize exposure risks. Current studies suggest low toxicity levels when used within recommended concentrations .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonated Indolium Derivatives
Key Observations :
- The target compound’s iodoacetyl group distinguishes it from analogs like the methacryloyloxyethyl-functionalized benzo[e]indol derivative, which is designed for polymerization .
- Unlike benzimidazole-based sulfonates (e.g., compound 6e/6f), which are used in pharmaceutical contexts (e.g., proton pump inhibitors), the target’s indolium core is tailored for optical or bioconjugation applications .
Physicochemical Properties
Table 2: Property Comparison
Analysis :
- The dual sulfonate groups in the target compound improve solubility compared to the single-sulfonate benzimidazole derivative .
Analytical Characterization
- Synthesis : The benzo[e]indol derivative was synthesized via EDC-mediated coupling, purified via reverse-phase HPLC, and characterized by $^1$H NMR and HR-MS . Similar protocols would apply to the target compound, with iodination steps requiring controlled conditions.
- Crystallography : Tools like SHELXL and Mercury (used in related studies) could resolve the target’s stereochemistry, particularly the (2Z,2E,4E) configuration of the dienylidene bridge .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a multi-step synthetic route involving:
- Condensation reactions between indole derivatives and aldehydes or related electrophiles to form the indolium core with conjugated penta-2,4-dienylidene linkages.
- Introduction of the 2-iodoacetylamino methyl group via nucleophilic substitution or acylation reactions using iodoacetyl derivatives.
- Sulfonation to incorporate sulfoindol and propane-1-sulfonate groups, enhancing solubility and biological compatibility.
- Quaternization of the indolium nitrogen to form the positively charged indolium ion.
This synthetic approach is consistent with methods used for related indolium compounds such as NIR-664-iodoacetamide, which also feature complex indolium structures with iodoacetamide functionalities.
Detailed Stepwise Synthesis
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Indole Derivative Preparation | Synthesis of 1,3,3-trimethylindolium precursor via methylation and alkylation of indole core. | Methyl iodide, base, solvent (e.g., acetonitrile) |
| 2 | Aldehyde Condensation | Condensation of indolium salt with aldehyde to form conjugated penta-2,4-dienylidene linkage. | Aldehyde, acid/base catalyst, reflux conditions |
| 3 | Introduction of Iodoacetyl Group | Acylation of amino methyl substituent with 2-iodoacetyl chloride or equivalent reagent. | 2-iodoacetyl chloride, base (e.g., triethylamine) |
| 4 | Sulfonation | Sulfonation of indolium ring and side chains to introduce sulfoindol and propane-1-sulfonate groups. | Sulfonating agents (e.g., chlorosulfonic acid), controlled temperature |
| 5 | Purification | Chromatographic purification (HPLC or column chromatography) to isolate the target compound. | Silica gel, reverse phase HPLC |
Reaction Mechanisms and Considerations
- Nucleophilic substitution is critical for attaching the iodoacetyl group to the amino methyl moiety, enabling subsequent bioconjugation applications.
- The oxidation state and stability of the indolium core must be carefully controlled to prevent degradation during sulfonation and quaternization steps.
- The stereochemistry of the conjugated double bonds (2Z, 2E, 4E) is maintained through controlled reaction conditions to preserve biological activity.
Research Outcomes and Analytical Data
Molecular and Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C32H38IN3NaO7S2+ |
| Molecular Weight | 790.7 g/mol |
| IUPAC Name | sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate |
| Standard InChI | InChI=1S/C32H38IN3O7S2.Na/... (full string available in chemical databases) |
| Standard InChIKey | IXYAKJYAXVSFQS-UHFFFAOYSA-N |
Analytical Techniques
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity of the indolium core and substitution pattern.
- Mass Spectrometry (MS) validates the molecular weight and confirms the presence of iodine via isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) ensures purity and separation from side products.
- UV-Vis Spectroscopy characterizes the conjugated system, important for photophysical properties.
Research Findings
- The compound’s iodoacetyl group facilitates covalent conjugation to biomolecules containing thiols, enabling its use in labeling or drug delivery systems.
- Sulfonate groups improve aqueous solubility and reduce aggregation, enhancing biological compatibility.
- Related indolium compounds have demonstrated multifunctional agonistic activities in receptor binding assays, indicating potential biomedical applications.
- Challenges include optimizing reaction yields, controlling stereochemistry, and ensuring compound stability under physiological conditions.
Summary Table of Preparation and Properties
| Aspect | Details |
|---|---|
| Synthetic Approach | Multi-step condensation, acylation, sulfonation, and quaternization |
| Key Functional Groups | Indolium core, iodoacetylamino methyl, sulfoindol, propane-1-sulfonate |
| Molecular Weight | 790.7 g/mol |
| Purification Methods | Chromatography (HPLC, silica gel) |
| Analytical Confirmation | NMR, MS, HPLC, UV-Vis |
| Applications | Bioconjugation, biomedical probes, receptor agonists |
| Challenges | Yield optimization, stereochemical control, stability |
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
The synthesis typically involves coupling indolium derivatives with sulfonate-containing precursors under controlled conditions. For example, a reported procedure includes reacting sodium (2E)-2-((2E,4E)-5-(1-(6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxo-hexyl)-3,3-dimethyl-5-sulfonato-indol-1-ium-2-yl)penta-2,4-dienylidene)-1,3,3-trimethyl-indoline-5-sulfonate with a functionalized acetamide derivative in the absence of light to prevent photodegradation . Purification is achieved via semi-preparative HPLC, with LCMS (ESI+) used to confirm product identity and purity (e.g., RT = 2.59 min, 77% yield) .
Q. Which spectroscopic techniques are critical for characterizing this sulfonated indolium derivative?
Key techniques include:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns (e.g., M + H⁺ = 1043) .
- NMR spectroscopy to resolve stereochemistry and substituent positions (e.g., NMR signals at δ 6.50 ppm for aromatic protons) .
- UV-Vis spectroscopy to analyze conjugation and electronic transitions, given the extended π-system in the indolium backbone .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The compound is typically soluble in aqueous buffers due to its sulfonate groups, but solubility can vary with pH and ionic strength. Storage recommendations include protection from light at -20°C to prevent decomposition . For stability testing, monitor absorbance spectra over time in buffer solutions (e.g., PBS) to detect aggregation or degradation .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural analysis?
Use SHELXL for refinement of small-molecule crystallographic data, leveraging its robust handling of anisotropic displacement parameters and twinning . For visualization and validation, Mercury CSD enables packing similarity analysis and void identification, critical for detecting lattice inconsistencies . If data conflicts arise (e.g., unresolved Z/E isomerism), cross-validate with NMR-derived NOE correlations or DFT calculations .
Q. What experimental designs are optimal for studying its role in protein degradation probes?
In-cell target engagement assays require:
- Photoactivation controls : Irradiate the compound at specific wavelengths to activate the iodoacetyl group for covalent binding .
- Competitive pulldown experiments : Co-treat with excess unmodified probe to confirm binding specificity.
- LCMS validation : Monitor degradation kinetics of target proteins (e.g., ubiquitin-proteasome pathway markers) .
Q. How can stereochemical integrity be ensured during synthesis, given the compound’s Z/E configurations?
- Stereoselective synthesis : Use palladium-catalyzed cross-coupling reactions to enforce specific geometries .
- Circular Dichroism (CD) : Confirm chiral centers in intermediates.
- X-ray crystallography : Resolve absolute configurations of key intermediates, leveraging SHELX workflows for refinement .
Q. What strategies mitigate aggregation in fluorescence-based applications?
- Surfactant additives : Introduce non-ionic detergents (e.g., Tween-20) to disrupt hydrophobic interactions .
- Dynamic Light Scattering (DLS) : Monitor particle size distribution in real-time to optimize buffer conditions .
- Cryo-TEM : Visualize aggregate morphology and adjust solvent polarity accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
